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molecular formula C9H11ClO2 B8749799 3-(3-Chlorophenoxy)propan-1-ol CAS No. 57264-55-8

3-(3-Chlorophenoxy)propan-1-ol

Cat. No. B8749799
M. Wt: 186.63 g/mol
InChI Key: HLACHBMYKHDECR-UHFFFAOYSA-N
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Patent
US04363805

Procedure details

To a solution of 37.3 g. (0.2 mol) 3-(3-chlorophenoxy)-1-propanol (obtained by the reaction of 3-chlorophenol sodium salt with 3-chloro-1-propanol in boiling ethanol; b.p.0.4 =112°-116°; yield 84%) and 42 ml. (0.3 mol) triethylamine in 150 ml. chloroform, one adds dropwise, with stirring, exclusion of moisture and cooling to -15°, a solution of 20 ml. (0.26 mol) methanesulphonic acid chloride in 50 ml. chloroform within 2 hrs., stirs for a further 2 hrs. at -10°, leaves to come to room temperature overnight and pours the reaction mixture, with stirring, into a mixture of 300 ml. ice water and 5 ml. 36% hydrochloric acid. After separating off the chloroform phase, one washes it twice with 100 ml. amounts of water and subsequently with aqueous sodium hydrogen carbonate solution to remove acid, dries over anhydrous sodium sulphate and evaporates under reduced pressure. One obtains, in practically quantitative yield (58.7 g.) 3-(3-chlorophenoxy)-propyl 1-methanesulphonate, still containing about 10% chloroform, as a slowly crystallising oil. The crystallisate has, after washing with petroleum ether and drying in a vacuum desiccator, the m.p. 36°-37°.
Name
3-chlorophenol sodium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Na].[Cl:2][C:3]1[CH:4]=[C:5]([OH:9])[CH:6]=[CH:7][CH:8]=1.Cl[CH2:11][CH2:12][CH2:13][OH:14]>>[Cl:2][C:3]1[CH:4]=[C:5]([CH:6]=[CH:7][CH:8]=1)[O:9][CH2:11][CH2:12][CH2:13][OH:14] |f:0.1,^1:0|

Inputs

Step One
Name
3-chlorophenol sodium salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na].ClC=1C=C(C=CC1)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(OCCCO)C=CC1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.2 mol
YIELD: PERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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